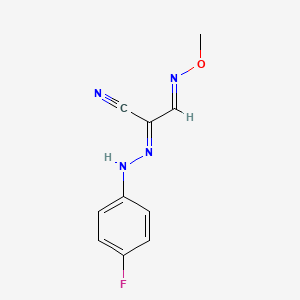
(E,2E)-N-(4-fluorophenyl)-2-(methoxyimino)ethanecarbohydrazonoyl cyanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E,2E)-N-(4-fluorophenyl)-2-(methoxyimino)ethanecarbohydrazonoyl cyanide is a useful research compound. Its molecular formula is C10H9FN4O and its molecular weight is 220.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chelation and Metal Recognition
A series of fluoroionophores, based on diamine-salicylaldehyde (DS) derivatives, have been developed to study their spectral diversity upon interaction with various metal cations. These compounds exhibit specific chelating behaviors towards Zn+2 and Cd+2, showing potential applications in cellular metal staining through fluorescence methods. The anionic-dependent metal binding behavior, facilitated by the pyridine moiety, suggests these fluoroionophores could be used for selective metal detection and analysis in complex mixtures (Hong et al., 2012).
Synthesis of Fluorinated Compounds
The research on versatile 2-fluoroacrylic building blocks for synthesizing fluorine-bearing heterocyclic compounds, such as pyrazolones and pyrimidines, highlights the chemical versatility and reactivity of fluorinated compounds. These studies provide insight into how specific fluorinated compounds can be used as precursors or intermediates in the synthesis of complex organic molecules, offering applications in pharmaceuticals, agrochemicals, and material science (Shi et al., 1996).
Cyanide Detection
Research on the highly selective detection of cyanide through latent fluorescence probes based on hydroxyphenylsalicylimine illustrates the compound's potential application in environmental monitoring and safety. The probe's sensitivity to cyanide, with a micromolar limit of detection, demonstrates its utility in detecting cyanide in aqueous solutions, which is crucial for water quality assessments and industrial process monitoring (Yoo et al., 2015).
Antimicrobial Activity
The synthesis of novel Schiff bases using derivatives of (E,2E)-N-(4-fluorophenyl)-2-(methoxyimino)ethanecarbohydrazonoyl cyanide showcases the antimicrobial potential of these compounds. The identification of derivatives with significant antimicrobial activity against various pathogens indicates the role such compounds can play in developing new antimicrobial agents, contributing to the fight against drug-resistant bacterial infections (Puthran et al., 2019).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E,2E)-N-(4-fluorophenyl)-2-(methoxyimino)ethanecarbohydrazonoyl cyanide involves the reaction of 4-fluoroaniline with ethyl cyanoacetate to form ethyl 2-(4-fluorophenylamino)acrylate, which is then reacted with hydroxylamine hydrochloride to form (E)-N-(4-fluorophenyl)-2-(methoxyimino)ethanamide. This compound is then reacted with hydrazine hydrate and cyanogen bromide to form the final product, (E,2E)-N-(4-fluorophenyl)-2-(methoxyimino)ethanecarbohydrazonoyl cyanide.", "Starting Materials": [ "4-fluoroaniline", "ethyl cyanoacetate", "hydroxylamine hydrochloride", "hydrazine hydrate", "cyanogen bromide" ], "Reaction": [ "Step 1: 4-fluoroaniline is reacted with ethyl cyanoacetate in the presence of a base such as sodium ethoxide to form ethyl 2-(4-fluorophenylamino)acrylate.", "Step 2: Ethyl 2-(4-fluorophenylamino)acrylate is then reacted with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide to form (E)-N-(4-fluorophenyl)-2-(methoxyimino)ethanamide.", "Step 3: (E)-N-(4-fluorophenyl)-2-(methoxyimino)ethanamide is then reacted with hydrazine hydrate in the presence of a base such as sodium acetate to form (E)-N-(4-fluorophenyl)-2-(methoxyimino)ethanecarbohydrazide.", "Step 4: Cyanogen bromide is then added to (E)-N-(4-fluorophenyl)-2-(methoxyimino)ethanecarbohydrazide in the presence of a base such as triethylamine to form the final product, (E,2E)-N-(4-fluorophenyl)-2-(methoxyimino)ethanecarbohydrazonoyl cyanide." ] } | |
Número CAS |
338959-78-7 |
Fórmula molecular |
C10H9FN4O |
Peso molecular |
220.20 g/mol |
Nombre IUPAC |
N-(4-fluoroanilino)-2-methoxyiminoethanimidoyl cyanide |
InChI |
InChI=1S/C10H9FN4O/c1-16-13-7-10(6-12)15-14-9-4-2-8(11)3-5-9/h2-5,7,14H,1H3 |
Clave InChI |
CSFLGSOXYCWIQF-UHFFFAOYSA-N |
SMILES |
CON=CC(=NNC1=CC=C(C=C1)F)C#N |
SMILES canónico |
CON=CC(=NNC1=CC=C(C=C1)F)C#N |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-((4-chlorophenyl)sulfonyl)-2-imino-1,10-dimethyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2888777.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide hydrochloride](/img/structure/B2888778.png)
![5-[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2888779.png)

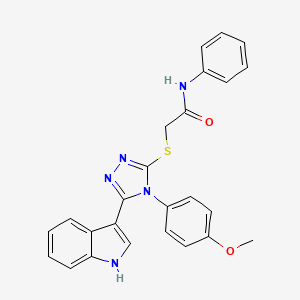
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2888783.png)

![Benzo[d]thiazol-2-ylmethyl 2,5-dichlorothiophene-3-carboxylate](/img/structure/B2888787.png)
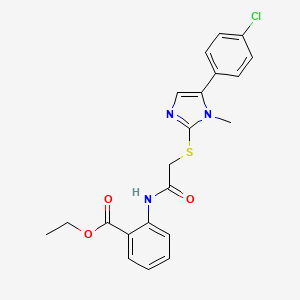
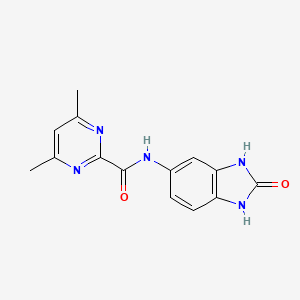
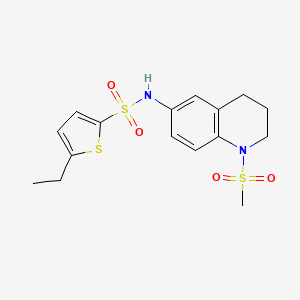
![2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2888795.png)
![1-Methyl-1-azaspiro[4.4]nonan-4-one](/img/structure/B2888796.png)

